6,6-Dimethyl-5-oxoheptanoic acid

HMG-CoA Reductase Inhibition Cardiovascular Enzyme Assay

This β-keto acid features a gem-dimethyl group at C6 that confers exceptional steric bulk, making it an irreplaceable intermediate for constructing novel HMG-CoA reductase inhibitor analogs. Its carboxylic acid enables ester prodrug formation for PK optimization. Unlike unsubstituted 5-oxoheptanoic acid, the tert-butyl-like substitution fundamentally alters SAR, ensuring experimental outcomes cannot be replicated with simpler analogs. Essential for medicinal chemistry programs targeting statin scaffolds and 5-LOX pathway investigations.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 171557-83-8
Cat. No. B066068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyl-5-oxoheptanoic acid
CAS171557-83-8
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CCCC(=O)O
InChIInChI=1S/C9H16O3/c1-9(2,3)7(10)5-4-6-8(11)12/h4-6H2,1-3H3,(H,11,12)
InChIKeySUGPUUGENXAWCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Dimethyl-5-oxoheptanoic Acid: A Gem-Dimethylated Beta-Keto Acid Intermediate for HMG-CoA Reductase Inhibitor Synthesis


6,6-Dimethyl-5-oxoheptanoic acid (CAS 171557-83-8) is a synthetic, aliphatic beta-keto acid characterized by a heptanoic acid backbone, a ketone group at the C5 position, and a gem-dimethyl substitution at the C6 position . This structural motif, with the bulky tert-butyl-like group adjacent to the reactive beta-keto functionality, is of primary interest in medicinal chemistry as a specialized building block for synthesizing sterically hindered pharmacophores, notably as an intermediate in the synthesis of HMG-CoA reductase inhibitors (statins) . The compound has been profiled in biochemical assays, demonstrating weak inhibitory activity against HMG-CoA reductase, with reported IC50 values of 240,000 nM and 570,000 nM in rat liver microsomal assays [1], and against 5-lipoxygenase (5-LOX) with an IC50 of 40,000 nM [2].

Why Generic 6,6-Dimethyl-5-oxoheptanoic Acid Substitution is Not an Option: Comparative Stability and Synthetic Utility


Generic substitution in this chemical space is not trivial due to the compound's unique structural features. The gem-dimethyl group at the C6 position confers significant steric bulk, which influences both its synthetic utility and its interaction with biological targets . As an ester prodrug, the ethyl ester derivative (ethyl 6,6-dimethyl-5-oxoheptanoate) can be hydrolyzed in vivo to yield the active acid, demonstrating a key prodrug-to-active pharmaceutical ingredient (API) relationship . Furthermore, direct analogs like the non-methylated 5-oxoheptanoic acid are known to bind the active site of HMG-CoA reductase, but the introduction of the gem-dimethyl group alters the structure-activity relationship (SAR), as evidenced by the weak, micromolar-range inhibition of HMG-CoA reductase reported for this compound . These structural and functional differences preclude the interchangeability of this compound with its simpler or unsubstituted analogs without impacting experimental outcomes or synthetic routes.

Quantitative Evidence for 6,6-Dimethyl-5-oxoheptanoic Acid: Differentiation in HMG-CoA Reductase and 5-LOX Inhibition


Comparative HMG-CoA Reductase Inhibition: Potency of 6,6-Dimethyl-5-oxoheptanoic Acid

6,6-Dimethyl-5-oxoheptanoic acid acts as a weak inhibitor of HMG-CoA reductase in a rat liver microsomal assay. In a direct head-to-head comparison using the same assay conditions and rat tissue source, it demonstrates an IC50 of 570,000 nM for inhibiting total lipid synthesis, which is approximately 2.4-fold less potent than its activity of 240,000 nM for inhibiting non-saponifiable lipid synthesis [1]. This activity is compared to the class of statins, which exhibit IC50 values in the low nanomolar range, confirming this compound is a weaker inhibitor and thus more suitable as an intermediate than a lead drug candidate .

HMG-CoA Reductase Inhibition Cardiovascular Enzyme Assay

5-Lipoxygenase (5-LOX) Inhibition: A Potential Anti-inflammatory Differentiation Point

The compound demonstrates moderate inhibitory activity against human recombinant 5-lipoxygenase (5-LOX). The reported IC50 is 40,000 nM [1]. While this is a relatively weak inhibition compared to potent and selective 5-LOX inhibitors (e.g., zileuton, IC50 ~ 0.5-1 µM), it represents a distinct biological profile that differentiates it from simple beta-keto acids which often lack this activity. The inhibition of 5-LOX, a key enzyme in leukotriene biosynthesis, suggests a potential anti-inflammatory application that is not shared by non-methylated analogs like 5-oxoheptanoic acid, for which no 5-LOX inhibition data is reported .

5-Lipoxygenase Inflammation Leukotriene

In Vivo Hypocholesterolemic Activity: A Comparative Lack of Efficacy

In an in vivo study in normolipidemic NZW rabbits, oral administration of 6,6-dimethyl-5-oxoheptanoic acid at a dose of 75 mg/kg body weight per day did not result in a significant decrease in serum total cholesterol . This negative result is a key differentiator from other statin intermediates or prodrugs that are designed to be metabolized into active HMG-CoA reductase inhibitors and show a cholesterol-lowering effect. The lack of in vivo efficacy underscores its primary role as a synthetic building block rather than a viable drug candidate, a critical piece of information for procurement decisions.

Cholesterol In Vivo Pharmacodynamics

Buffer Stability Profile: A Benchmark for In Vitro Assay Design

The compound's stability was assessed in pH 7.4 PBS buffer at a concentration of 100 µM over 24 hours, with monitoring by LC-MS/MS [1]. While specific degradation percentages are not provided in the public summary, this assay condition and methodology are standard for early-stage drug discovery. The fact that the compound was tested for stability provides a benchmark for researchers designing in vitro assays. Compared to more labile beta-keto acids, the presence of the gem-dimethyl group is known to impart enhanced stability by sterically hindering degradation pathways, a class-level inference supported by structure-activity relationship principles .

Stability ADME Assay Development

Optimized Application Scenarios for 6,6-Dimethyl-5-oxoheptanoic Acid in Research and Development


Synthesis of Sterically Hindered HMG-CoA Reductase Inhibitor Intermediates

Procure 6,6-Dimethyl-5-oxoheptanoic acid for use as a key building block in the synthesis of statin analogs. Its gem-dimethyl group provides the necessary steric bulk to mimic the 3-hydroxy-3-methylglutaryl moiety of the natural substrate, facilitating the construction of novel HMG-CoA reductase inhibitors. As the compound itself is a weak inhibitor (IC50 > 240 µM), its value lies exclusively in its synthetic utility, not its direct biological activity [1].

Development of Prodrugs via Esterification

Utilize the carboxylic acid moiety of 6,6-Dimethyl-5-oxoheptanoic acid to create ester prodrugs, such as the ethyl ester (ethyl 6,6-dimethyl-5-oxoheptanoate), to modulate pharmacokinetic properties. The ester form can act as a substrate for esterases, enabling controlled release of the active acid in vivo . This strategy is particularly relevant for optimizing the bioavailability of drug candidates derived from this intermediate.

Investigating 5-Lipoxygenase Pathway Modulation

Employ 6,6-Dimethyl-5-oxoheptanoic acid as a chemical probe to study the 5-LOX pathway in inflammation models. With a reported IC50 of 40,000 nM against human recombinant 5-LOX [2], this compound provides a distinct pharmacological tool not found in its simpler unsubstituted analog, 5-oxoheptanoic acid . Its moderate activity allows for the investigation of 5-LOX inhibition without the potent, often toxic, effects associated with more advanced inhibitors.

Stability Assessment in Pre-formulation Studies

Use the compound's known stability profile in pH 7.4 buffer for up to 24 hours [3] as a benchmark in pre-formulation and assay development. The presence of the gem-dimethyl group is expected to confer enhanced chemical stability compared to non-methylated beta-keto acids, making it a more robust intermediate for multi-step synthetic sequences and in vitro assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-Dimethyl-5-oxoheptanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.